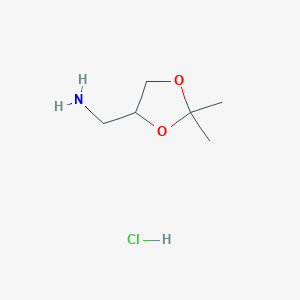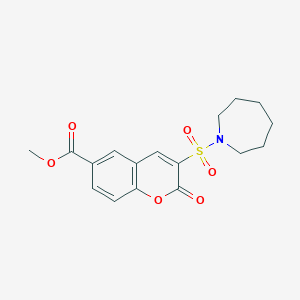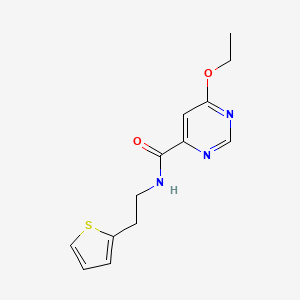
6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide” is a chemical compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Approaches : Studies have demonstrated various synthetic routes to produce thiazolopyrimidines, thieno[2,3-d]pyrimidines, and related compounds, highlighting their chemical versatility and potential for modification to explore biological activities or material properties (Sherif et al., 1993).
Antiviral and Antimicrobial Activities
- Antiviral Activity : Certain pyrimidine derivatives have been evaluated for their antiviral activity, showing specificity towards human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), indicating the potential for developing new antiviral agents (Renau et al., 1996).
- Antimicrobial Properties : Novel benzodifuranyl derivatives of pyrimidines have shown promise as antimicrobial agents, suggesting applications in combating bacterial infections (Abu‐Hashem et al., 2020).
Anti-inflammatory and Analgesic Activities
- COX-2 Inhibition : Some derivatives exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, which could be leveraged in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activity
- Potential Anticancer Agents : Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activities, showing promise as anti-5-lipoxygenase agents and suggesting a role in cancer treatment strategies (Rahmouni et al., 2016).
Molecular Recognition and Theoretical Studies
- Molecular Recognition : Studies on bis-uracil derivatives, including structural analysis and theoretical studies, have highlighted their potential antibacterial properties, offering insights into the design of molecules with specific biological targets (Roy et al., 2014).
Optical Properties
- Nonlinear Optical (NLO) Properties : Research on thiopyrimidine derivatives has explored their electronic, linear, and nonlinear optical properties, indicating potential applications in the fields of medicine and nonlinear optics (Hussain et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
It is known that similar compounds inhibit the growth of mycobacterium tuberculosis h37ra . This suggests that 6-ethoxy-N-(2-(thiophen-2-yl)ethyl)pyrimidine-4-carboxamide may interact with its targets in a way that inhibits the growth of the bacteria.
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have been reported to exhibit significant anti-tubercular activity, suggesting that this compound may also have a similar effect .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
6-ethoxy-N-(2-thiophen-2-ylethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-18-12-8-11(15-9-16-12)13(17)14-6-5-10-4-3-7-19-10/h3-4,7-9H,2,5-6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKWSXAROLDMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chlorophenyl)-N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2748705.png)
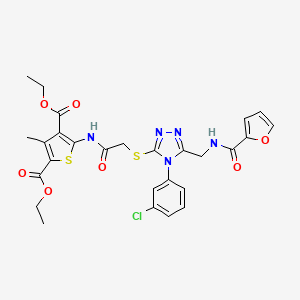
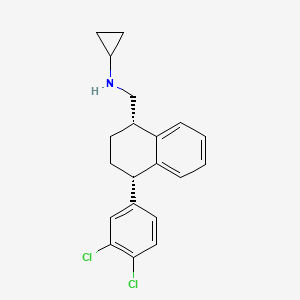
![Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate](/img/structure/B2748711.png)
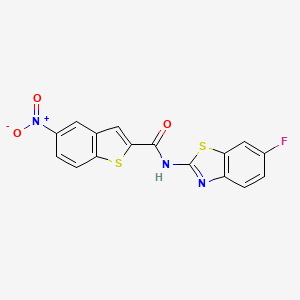
![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748714.png)
![3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2748715.png)

![N-[4-(diethylamino)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2748720.png)


![4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2748725.png)
